Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate
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Overview
Description
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate is a chemical compound with the molecular formula C18H14N2O6.2H4N and a molecular weight of 390.3905 g/mol . This compound is known for its unique structure, which includes two ammonium ions and a bisbenzoate moiety connected by an ethanediylbis(iminocarbonyl) linker .
Preparation Methods
The synthesis of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate typically involves the reaction of 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid with ammonium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired diammonium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Mechanism of Action
The mechanism of action of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can be compared with similar compounds such as:
2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid: This compound shares a similar core structure but lacks the ammonium ions.
Other bisbenzoate derivatives: These compounds have variations in their substituents and linkers, leading to different chemical and biological properties. The uniqueness of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate lies in its specific structure and the presence of ammonium ions, which confer distinct properties and applications.
Properties
CAS No. |
84308-52-1 |
---|---|
Molecular Formula |
C18H22N4O6 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
diazanium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H16N2O6.2H3N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1H3 |
InChI Key |
FGAQRBQPHXADBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
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